alphaN-Methoxycarbonyl-L-glutamine
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Overview
Description
N-Carbomethoxy-L-glutamine is a derivative of the amino acid glutamine It is characterized by the presence of a carbomethoxy group attached to the nitrogen atom of the glutamine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbomethoxy-L-glutamine typically involves the reaction of L-glutamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-Carbomethoxy-L-glutamine follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Carbomethoxy-L-glutamine undergoes various chemical reactions, including:
Hydrolysis: The carbomethoxy group can be hydrolyzed under acidic or basic conditions to yield L-glutamine and methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbomethoxy group is replaced by other functional groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Reagents such as sodium azide or amines can be used in the presence of catalysts like palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.
Major Products Formed
Hydrolysis: Produces L-glutamine and methanol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound, respectively.
Scientific Research Applications
N-Carbomethoxy-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and as a potential modulator of metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Carbomethoxy-L-glutamine involves its interaction with cellular enzymes and metabolic pathways. It can be hydrolyzed to release L-glutamine, which is a key amino acid involved in protein synthesis, energy production, and cellular signaling. The carbomethoxy group may also interact with specific molecular targets, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Carbomethoxy-L-glutamic acid: Similar structure but with an additional carboxyl group.
N-Carbomethoxy-L-asparagine: Similar structure but derived from asparagine instead of glutamine.
N-Carbomethoxy-L-lysine: Similar structure but derived from lysine.
Uniqueness
N-Carbomethoxy-L-glutamine is unique due to its specific structure and the presence of the carbomethoxy group, which imparts distinct chemical properties and reactivity. Its ability to release L-glutamine upon hydrolysis makes it particularly valuable in biological and medical research.
Properties
CAS No. |
93299-46-8 |
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Molecular Formula |
C7H12N2O5 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(2S)-5-amino-2-(methoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12N2O5/c1-14-7(13)9-4(6(11)12)2-3-5(8)10/h4H,2-3H2,1H3,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1 |
InChI Key |
KNFPUUZTNLBLJC-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
COC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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